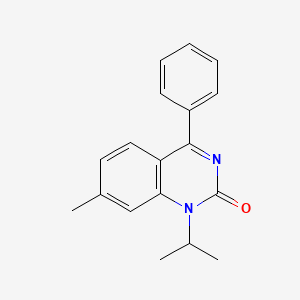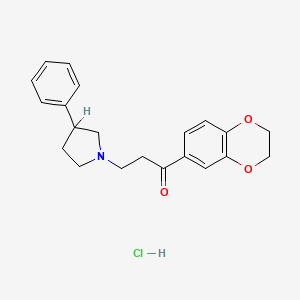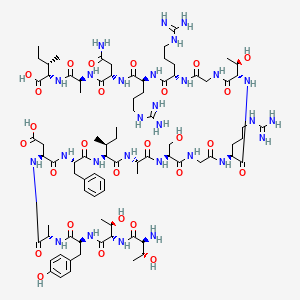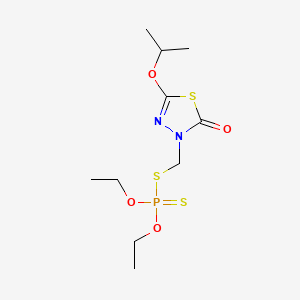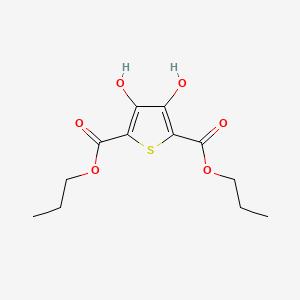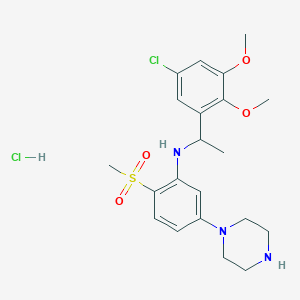
PRX-07034
Übersicht
Beschreibung
PRX-07034 is a selective antagonist of the 5-hydroxytryptamine 6 receptor. It has been studied for its potential therapeutic effects in treating obesity, Alzheimer’s disease, and cognitive impairments associated with schizophrenia. The compound has shown promising results in enhancing cognition and memory, as well as reducing food intake and body weight in preclinical studies .
Wissenschaftliche Forschungsanwendungen
Chemie: Die Verbindung dient als wertvolles Werkzeug zur Untersuchung des 5-Hydroxytryptamin-6-Rezeptors und seiner Rolle in verschiedenen physiologischen Prozessen.
Biologie: PRX-07034 wird in der Forschung verwendet, um die Mechanismen zu verstehen, die den kognitiven Funktionen und dem Gedächtnis zugrunde liegen.
Medizin: Die Verbindung hat sich bei der Behandlung von kognitiven Beeinträchtigungen im Zusammenhang mit Alzheimer-Krankheit und Schizophrenie als vielversprechend erwiesen. Sie wird auch auf ihre Auswirkungen auf Fettleibigkeit und verwandte Stoffwechselerkrankungen untersucht.
Industrie: Obwohl industrielle Anwendungen begrenzt sind, macht die Rolle von this compound in der Arzneimittelentwicklung und -forschung es zu einer Verbindung von Interesse für Pharmaunternehmen
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es selektiv den 5-Hydroxytryptamin-6-Rezeptor antagonisiert, einen G-Protein-gekoppelten Rezeptor. Dieser Rezeptor ist an der Regulation der Neurotransmitterfreisetzung beteiligt, einschließlich Acetylcholin und Glutamat. Durch die Blockierung dieses Rezeptors verbessert this compound die kognitive Funktion und das Gedächtnis. Darüber hinaus konnte gezeigt werden, dass es in präklinischen Modellen die Nahrungsaufnahme und das Körpergewicht reduziert, was es zu einem potenziellen Therapeutikum für Fettleibigkeit macht .
Wirkmechanismus
Target of Action
PRX-07034, also known as 336H22ETCG or this compound hydrochloride, is a novel, highly selective, small-molecule antagonist of a specific G-protein coupled receptor (GPCR) known as 5-HT6 . The 5-HT6 receptor is a serotonin receptor that plays a crucial role in the brain and is involved in the regulation of various cognitive processes .
Mode of Action
This compound interacts with its primary target, the 5-HT6 receptor, by acting as an antagonist . This means it binds to the receptor and blocks its activation, preventing the normal response. This interaction results in changes in the neurotransmitter systems in the brain, specifically the acetylcholine and glutamate systems .
Biochemical Pathways
This compound affects the acetylcholine and glutamate neurotransmitter systems in the brain . These systems are involved in various cognitive functions, including memory and learning. By interacting with the 5-HT6 receptor, this compound can influence these systems and potentially enhance cognitive function .
Pharmacokinetics
It’s known that the compound is a small molecule, suggesting it may have good bioavailability and the ability to cross the blood-brain barrier .
Result of Action
This compound has been shown to enhance cognitive function in preclinical animal models of memory impairment . It has an effect on both the acetylcholine and glutamate neurotransmitter systems in the brain, which makes it a potentially complementary therapy to cholinesterase inhibitors, a class of drugs approved for the treatment of Alzheimer’s disease .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
PRX-07034 has been shown to interact with the 5-HT6 receptor . It has a potent binding affinity (Ki = 4-8 nM) and is highly selective for the 5-HT6 receptor . It demonstrates antagonist activity without an effect on basal levels and does not show any agonist activity up to 10 μM .
Cellular Effects
This compound has been shown to enhance cognitive function in preclinical animal models of memory impairment . It has an effect on both the acetylcholine and glutamate neurotransmitter systems in the brain , which could influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with the 5-HT6 receptor . As a 5-HT6 receptor antagonist, it blocks the action of serotonin, a neurotransmitter, at this receptor .
Temporal Effects in Laboratory Settings
It has been shown to significantly enhance delayed spontaneous alternation and strategy switching in rats at doses of 1 and 3 mg/kg .
Dosage Effects in Animal Models
In animal models, this compound at doses of 1 and 3 mg/kg (but not 0.1 mg/kg) significantly enhanced delayed spontaneous alternation . The drug at these doses also enhanced switching between a place and response strategy, but did not affect initial learning of either a place or response discrimination .
Vorbereitungsmethoden
The synthesis of PRX-07034 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure is synthesized through a series of reactions involving the coupling of a substituted phenyl ring with a piperazine moiety.
Introduction of functional groups: Functional groups such as chloro, methoxy, and methylsulfonyl are introduced through various substitution reactions.
Final assembly: The final compound is assembled by coupling the intermediate products under specific reaction conditions.
Analyse Chemischer Reaktionen
PRX-07034 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen an der Verbindung zu modifizieren, z. B. die Reduktion von Nitrogruppen zu Aminen.
Substitution: Substitutionsreaktionen werden üblicherweise verwendet, um funktionelle Gruppen am Phenylring oder am Piperazin-Rest einzuführen oder zu ersetzen.
Häufig verwendete Reagenzien und Bedingungen in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab .
Vergleich Mit ähnlichen Verbindungen
PRX-07034 ist einzigartig in seiner hohen Selektivität für den 5-Hydroxytryptamin-6-Rezeptor im Vergleich zu anderen ähnlichen Verbindungen. Einige ähnliche Verbindungen umfassen:
SB-742457: Ein weiterer selektiver Antagonist des 5-Hydroxytryptamin-6-Rezeptors mit potenziellen kognitionsfördernden Eigenschaften.
RO-4368554: Eine Verbindung mit ähnlicher Rezeptorselektivität, aber unterschiedlichen pharmakokinetischen Eigenschaften.
Lu AE58054:
This compound zeichnet sich durch seinen dualen Wirkmechanismus aus, der sowohl das Acetylcholin- als auch das Glutamat-Neurotransmittersystem beeinflusst, was zusätzliche Vorteile bei der Verwendung neben anderen Behandlungen für kognitive Beeinträchtigungen bieten kann .
Eigenschaften
IUPAC Name |
N-[1-(5-chloro-2,3-dimethoxyphenyl)ethyl]-2-methylsulfonyl-5-piperazin-1-ylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28ClN3O4S.ClH/c1-14(17-11-15(22)12-19(28-2)21(17)29-3)24-18-13-16(25-9-7-23-8-10-25)5-6-20(18)30(4,26)27;/h5-6,11-14,23-24H,7-10H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PILCQJJJAFRKHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=CC(=C1)Cl)OC)OC)NC2=C(C=CC(=C2)N3CCNCC3)S(=O)(=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29Cl2N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201029352 | |
| Record name | N-[1-(5-Chloro-2,3-dimethoxyphenyl)ethyl]-2-(methylsulfonyl)-5-(1-piperazinyl)aniline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201029352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
PRX-07034 is a novel, highly selective, small-molecule antagonist of a specific G-protein coupled receptor (GPCR) known as 5-HT6 being developed for the treatment of obesity, Alzheimer's disease and cognitive impairment associated with schizophrenia. PRX-07034 has also been shown to enhance cognitive function in preclinical animal models of memory impairment through a dual mechanism of action.It has an effect on both the acetylcholine and glutamate neurotransmitter systems in the brain, which makes it a potentially complementary therapy to cholinesterase inhibitors, a class of drugs approved for the treatment of Alzheimer's disease. | |
| Record name | PRX-07034 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05993 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
903580-39-2 | |
| Record name | PRX-07034 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0903580392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PRX-07034 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05993 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-[1-(5-Chloro-2,3-dimethoxyphenyl)ethyl]-2-(methylsulfonyl)-5-(1-piperazinyl)aniline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201029352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PRX-07034 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/336H22ETCG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of PRX-07034 and its potential therapeutic relevance?
A: this compound acts as an antagonist at the 5-HT6 receptor. [, ] While the exact role of 5-HT6 receptors in appetite regulation is still being investigated, studies have shown that blocking these receptors can lead to reduced food intake and body weight gain in rodent models. [] This suggests that this compound, by antagonizing 5-HT6 receptors, could hold potential as a treatment for obesity. [] Additionally, research indicates that this compound might improve memory function. []
Q2: How effective is this compound in combination with other drugs for treating schizophrenia?
A: Studies show that combining this compound with a low dose of prazosin (an alpha-1 adrenergic receptor antagonist) could potentially treat schizophrenia symptoms. [] This combination therapy showed promising results in preclinical models by alleviating schizophrenia-like symptoms induced by dizocilpine, a non-competitive NMDA receptor antagonist. Specifically, the combination therapy reduced stereotypy and hyperlocomotor activity, enhanced memory performance in an object recognition task, and reversed sensory-gating deficits. [] Further research is needed to explore the clinical implications of these findings.
Q3: What is known about the distribution of this compound in the body?
A: While the behavioral effects of this compound have been studied, confirming its presence in the brain was crucial for validating its mechanism of action. A validated UHPLC-MS/MS method was developed to quantify this compound in both rat serum and brain tissue, demonstrating its ability to cross the blood-brain barrier. [] This finding is significant as it confirms that this compound can reach its target site in the central nervous system, supporting its potential for treating conditions like frontotemporal dementia. []
Q4: Are there any cognitive benefits associated with this compound?
A: Research suggests that this compound might improve cognitive flexibility and working memory. [] Although the specific details of this study are unavailable in the provided abstracts, the title indicates a focus on these cognitive domains, which are often impaired in neuropsychiatric disorders. [] Further investigation into the effects of this compound on cognitive function could lead to valuable insights for developing new therapeutic strategies for conditions involving cognitive deficits.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

